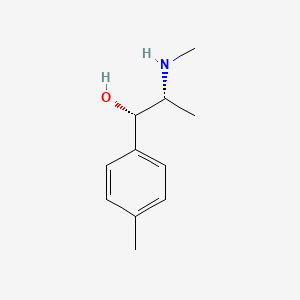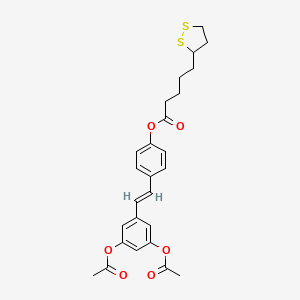
1-(5'-(L-Alanylmethylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids, sugars, and nucleobases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves multiple steps, starting from the preparation of the sugar moiety, followed by the introduction of the amino acid and uracil components. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include:
Protecting groups: Benzyl or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups.
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Deprotection reagents: Trifluoroacetic acid (TFA) or hydrogenation for removing protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process would be optimized for yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or neutral conditions.
Reduction: Usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-glucofuranosyluronic acid)uracil
- 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-galactofuranosyluronic acid)uracil
Uniqueness
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its specific sugar moiety (allofuranose) and the presence of both an amino acid and a nucleobase. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
93806-87-2 |
|---|---|
Molecular Formula |
C14H20N4O8 |
Molecular Weight |
372.33 g/mol |
IUPAC Name |
2-[2-aminopropanoyl(methyl)amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C14H20N4O8/c1-5(15)11(22)17(2)7(13(23)24)10-8(20)9(21)12(26-10)18-4-3-6(19)16-14(18)25/h3-5,7-10,12,20-21H,15H2,1-2H3,(H,23,24)(H,16,19,25)/t5?,7?,8-,9+,10+,12+/m0/s1 |
InChI Key |
FUFUAMIZVBMFET-CFXOCILPSA-N |
Isomeric SMILES |
CC(C(=O)N(C)C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N(C)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


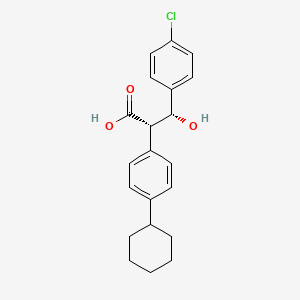

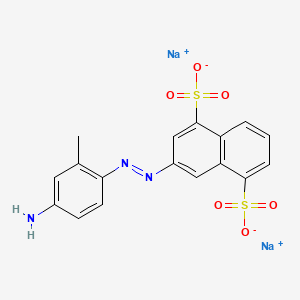

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
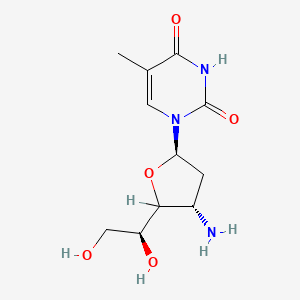
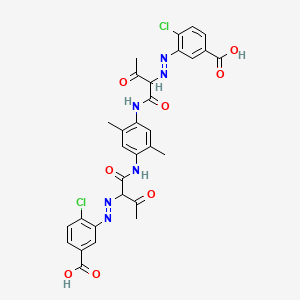




![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
